molecular formula C7H14OS2 B12605890 S-(Sulfanylmethyl) hexanethioate CAS No. 650607-77-5

S-(Sulfanylmethyl) hexanethioate

Cat. No.: B12605890
CAS No.: 650607-77-5
M. Wt: 178.3 g/mol
InChI Key: MVLNALDSFBNWAG-UHFFFAOYSA-N
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Description

S-(Sulfanylmethyl) hexanethioate: is an organic compound with the molecular formula C7H14OS. It is also known by other names such as methanethiol caproate and methylthiohexanoate . This compound is characterized by the presence of a sulfanylmethyl group attached to a hexanethioate moiety, making it a thioester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(sulfanylmethyl) hexanethioate typically involves the esterification of hexanethioic acid with methanethiol. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid-phase extraction techniques to purify the compound. This method is preferred due to its efficiency and ability to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions: S-(Sulfanylmethyl) hexanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(sulfanylmethyl) hexanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can inhibit these enzymes by forming stable thioester-enzyme complexes, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

  • Methanethiol caproate
  • Methylthiohexanoate
  • S-Methyl thiohexanoate

Comparison: S-(Sulfanylmethyl) hexanethioate is unique due to its specific sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar thioester compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

650607-77-5

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

S-(sulfanylmethyl) hexanethioate

InChI

InChI=1S/C7H14OS2/c1-2-3-4-5-7(8)10-6-9/h9H,2-6H2,1H3

InChI Key

MVLNALDSFBNWAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)SCS

Origin of Product

United States

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